(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Catalog No.
S549088
CAS No.
477575-56-7
M.F
C32H34Cl2N4O4S
M. Wt
641.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,...

CAS Number

477575-56-7

Product Name

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

IUPAC Name

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Molecular Formula

C32H34Cl2N4O4S

Molecular Weight

641.6 g/mol

InChI

InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39)/b24-16-/t21-/m1/s1

InChI Key

OYONTEXKYJZFHA-SSHUPFPWSA-N

SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Solubility

soluble in DMSO

Synonyms

5-((2,6-dichlorobenzyl)sulfonyl)-3-((3,5-dimethyl-4-((2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one, PHA 665752, PHA-665752, PHA665752

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCC[C@@H]2CN3CCCC3)C)/C=C\4/C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Description

The exact mass of the compound Pha-665752 is 640.16778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of N-acylpyrrolidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of c-Met Kinase Activity

PHA-665752 acts as a selective inhibitor of c-Met, a protein involved in cell growth and proliferation. Studies have shown that PHA-665752 binds to the active site of c-Met, blocking its kinase activity. This disrupts the signaling pathway that c-Met relies on to promote cell growth. Source: A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras:

Anti-tumor Effects

Research suggests that PHA-665752 may have anti-tumor properties. Studies in mouse models with lung cancer have shown that PHA-665752 treatment reduced the number of premalignant lesions and inhibited tumor growth. Source: A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras:

Mechanism of Action

PHA-665752's anti-tumor effect appears to be due to its ability to induce apoptosis (cell death) in cancer cells and endothelial cells that support tumor growth. Additionally, it may hinder processes like cell motility and proliferation crucial for tumor development. Source: PHA-665752 | c-Met Inhibitor | MedChemExpress:

The compound (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a complex organic molecule characterized by its intricate structure comprising multiple functional groups. This compound features a sulfonyl group attached to a dichlorophenyl moiety, along with a pyrrolidine-derived substituent that contributes to its potential biological activity. The indole core is significant in medicinal chemistry due to its presence in various bioactive compounds.

PHA-665752 belongs to a class of inhibitors called ATP-competitive inhibitors. It binds to the active site of c-Met, preventing it from interacting with adenosine triphosphate (ATP), a molecule crucial for its activity [, ]. By blocking c-Met, PHA-665752 may interfere with cellular processes like growth, migration, and survival in cancer cells [].

Current Research

Scientific research on PHA-665752 focuses on its role in inhibiting c-Met in various cancers [, ]. Studies have explored its effects in neuroblastoma, lung cancer, and other tumors [, ]. It's important to note that PHA-665752 is currently an investigational compound, and further research is needed to determine its safety and efficacy as a potential cancer treatment [].

The chemical reactivity of this compound can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The presence of the sulfonyl group allows for nucleophilic attack, which can lead to the formation of new bonds with nucleophiles.
  • Condensation Reactions: The compound's structure suggests potential for condensation reactions, particularly involving the indole and pyrrolidine moieties.
  • Reduction/Oxidation: Functional groups within the molecule may undergo redox reactions, which are crucial in metabolic pathways.

Bio

The biological activity of this compound is likely multifaceted, influenced by its structural components. Compounds with similar structures have shown:

  • Anticancer Properties: Indole derivatives often exhibit activity against various cancer cell lines.
  • Antimicrobial Effects: The dichlorophenyl group may enhance antimicrobial properties.
  • Neuroprotective Activities: Pyrrolidine-containing compounds have been associated with neuroprotective effects.

In vitro studies are essential to elucidate the specific mechanisms of action and efficacy against targeted biological pathways .

Several synthetic routes can be employed to produce this compound:

  • Multi-step Synthesis: Starting from simpler precursors, various functional groups can be introduced through sequential reactions including:
    • Formation of the indole core via cyclization.
    • Introduction of the sulfonyl group through sulfonation or via sulfonamide formation.
    • Synthesis of the pyrrolidine moiety through reductive amination.
  • One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot synthesis strategies that reduce the number of steps and improve yield.
  • Use of Catalysts: Transition metal catalysts may facilitate specific bond formations, enhancing efficiency and selectivity in synthesizing complex structures .

This compound has potential applications across various fields:

  • Pharmaceutical Development: Its unique structure could lead to the development of new therapeutic agents targeting cancer or infectious diseases.
  • Agricultural Chemicals: Similar compounds have been utilized as pesticides or herbicides due to their biological activity against pests.
  • Research Tools: The compound may serve as a probe in biological studies to understand cellular mechanisms or drug interactions.

Interaction studies are crucial for understanding how this compound affects biological systems:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models may be employed to assess pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Simulations: Computational methods can predict interactions at the molecular level, guiding future experimental designs .

Several compounds share structural similarities with (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
Compound AIndole derivativeAnticancer
Compound BPyrrolidine-basedAntimicrobial
Compound CSulfonamideNeuroprotective

This compound's distinct combination of a dichlorophenyl group and a complex indole-pyrrolidine framework sets it apart from others in its class, potentially leading to unique pharmacological properties .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

640.1677821 g/mol

Monoisotopic Mass

640.1677821 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0VXU5T5R3J

Other CAS

477575-56-7

Wikipedia

Pha-665752

Dates

Modify: 2023-08-15
1: Wang D, Saga Y, Sato N, Nakamura T, Takikawa O, Mizukami H, Matsubara S, Fujiwara H. The hepatocyte growth factor antagonist NK4 inhibits indoleamine-2,3-dioxygenase expression via the c-Met-phosphatidylinositol 3-kinase-AKT signaling pathway. Int J Oncol. 2016 Jun;48(6):2303-9. doi: 10.3892/ijo.2016.3486. Epub 2016 Apr 14. PubMed PMID: 27082119; PubMed Central PMCID: PMC4863924.
2: Yoon YS, Lee YJ, Choi YH, Park YM, Kang JL. Macrophages programmed by apoptotic cells inhibit epithelial-mesenchymal transition in lung alveolar epithelial cells via PGE2, PGD2, and HGF. Sci Rep. 2016 Feb 15;6:20992. doi: 10.1038/srep20992. PubMed PMID: 26875548; PubMed Central PMCID: PMC4753481.
3: Jagoda EM, Bhattacharyya S, Kalen J, Riffle L, Leeder A, Histed S, Williams M, Wong KJ, Xu B, Szajek LP, Elbuluk O, Cecchi F, Raffensperger K, Golla M, Bottaro DP, Choyke P. Imaging the Met Receptor Tyrosine Kinase (Met) and Assessing Tumor Responses to a Met Tyrosine Kinase Inhibitor in Human Xenograft Mouse Models with a [99mTc] (AH-113018) or Cy 5** (AH-112543) Labeled Peptide. Mol Imaging. 2015;14:499-515. PubMed PMID: 26461980.
4: Xiang Q, Zhen Z, Deng DY, Wang J, Chen Y, Li J, Zhang Y, Wang F, Chen N, Chen H, Chen Y. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma. J Exp Clin Cancer Res. 2015 Oct 12;34:118. doi: 10.1186/s13046-015-0238-2. PubMed PMID: 26458953; PubMed Central PMCID: PMC4603939.
5: Ahmed M, Kumar G, Moussa M, Wang Y, Rozenblum N, Galun E, Goldberg SN. Hepatic Radiofrequency Ablation-induced Stimulation of Distant Tumor Growth Is Suppressed by c-Met Inhibition. Radiology. 2016 Apr;279(1):103-17. doi: 10.1148/radiol.2015150080. Epub 2015 Sep 29. PubMed PMID: 26418615; PubMed Central PMCID: PMC4819900.
6: Sugano T, Seike M, Noro R, Soeno C, Chiba M, Zou F, Nakamichi S, Nishijima N, Matsumoto M, Miyanaga A, Kubota K, Gemma A. Inhibition of ABCB1 Overcomes Cancer Stem Cell-like Properties and Acquired Resistance to MET Inhibitors in Non-Small Cell Lung Cancer. Mol Cancer Ther. 2015 Nov;14(11):2433-40. doi: 10.1158/1535-7163.MCT-15-0050. Epub 2015 Sep 8. PubMed PMID: 26351321.
7: Komarowska I, Coe D, Wang G, Haas R, Mauro C, Kishore M, Cooper D, Nadkarni S, Fu H, Steinbruchel DA, Pitzalis C, Anderson G, Bucy P, Lombardi G, Breckenridge R, Marelli-Berg FM. Hepatocyte Growth Factor Receptor c-Met Instructs T Cell Cardiotropism and Promotes T Cell Migration to the Heart via Autocrine Chemokine Release. Immunity. 2015 Jun 16;42(6):1087-99. doi: 10.1016/j.immuni.2015.05.014. Epub 2015 Jun 9. PubMed PMID: 26070483; PubMed Central PMCID: PMC4510150.
8: Chang CC, Hsieh TL, Tiong TY, Hsiao CH, Ji AT, Hsu WT, Lee OK, Ho JH. Regulation of metastatic ability and drug resistance in pulmonary adenocarcinoma by matrix rigidity via activating c-Met and EGFR. Biomaterials. 2015 Aug;60:141-50. doi: 10.1016/j.biomaterials.2015.04.058. Epub 2015 May 19. PubMed PMID: 26000960.
9: Steinway SN, Dang H, You H, Rountree CB, Ding W. The EGFR/ErbB3 Pathway Acts as a Compensatory Survival Mechanism upon c-Met Inhibition in Human c-Met+ Hepatocellular Carcinoma. PLoS One. 2015 May 22;10(5):e0128159. doi: 10.1371/journal.pone.0128159. eCollection 2015. PubMed PMID: 26000702; PubMed Central PMCID: PMC4441360.
10: Rozenblum N, Zeira E, Bulvik B, Gourevitch S, Yotvat H, Galun E, Goldberg SN. Radiofrequency Ablation: Inflammatory Changes in the Periablative Zone Can Induce Global Organ Effects, including Liver Regeneration. Radiology. 2015 Aug;276(2):416-25. doi: 10.1148/radiol.15141918. Epub 2015 Mar 30. PubMed PMID: 25822472.
11: Sakamoto S, Inoue H, Ohba S, Kohda Y, Usami I, Masuda T, Kawada M, Nomoto A. New metastatic model of human small-cell lung cancer by orthotopic transplantation in mice. Cancer Sci. 2015 Apr;106(4):367-74. doi: 10.1111/cas.12624. Epub 2015 Feb 26. PubMed PMID: 25640943; PubMed Central PMCID: PMC4409879.
12: Nakamura M, Takahashi T, Matsui H, Baniwa Y, Takahashi S, Murayama SY, Serizawa H, Suzuki H, Hibi T. Alteration of angiogenesis in Helicobacter heilmannii-induced mucosa-associated lymphoid tissue lymphoma: interaction with c-Met and hepatocyte growth factor. J Gastroenterol Hepatol. 2014 Dec;29 Suppl 4:70-6. doi: 10.1111/jgh.12776. PubMed PMID: 25521737.
13: Deng XB, Xiao L, Wu Y, Jin F, Mossman B, Testa JR, Xiao GH. Inhibition of mesothelioma cancer stem-like cells with adenovirus-mediated NK4 gene therapy. Int J Cancer. 2015 Jul 15;137(2):481-90. doi: 10.1002/ijc.29391. Epub 2014 Dec 27. PubMed PMID: 25501304; PubMed Central PMCID: PMC4428975.
14: Petti C, Picco G, Martelli ML, Trisolini E, Bucci E, Perera T, Isella C, Medico E. Truncated RAF kinases drive resistance to MET inhibition in MET-addicted cancer cells. Oncotarget. 2015 Jan 1;6(1):221-33. PubMed PMID: 25473895; PubMed Central PMCID: PMC4381590.
15: Yun C, Gang L, Rongmin G, Xu W, Xuezhi M, Huanqiu C. Essential role of Her3 in two signaling transduction patterns: Her2/Her3 and MET/Her3 in proliferation of human gastric cancer. Mol Carcinog. 2015 Dec;54(12):1700-9. doi: 10.1002/mc.22241. Epub 2014 Nov 14. PubMed PMID: 25400108.
16: Calles A, Kwiatkowski N, Cammarata BK, Ercan D, Gray NS, Jänne PA. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines. Mol Oncol. 2015 Jan;9(1):260-9. doi: 10.1016/j.molonc.2014.08.011. Epub 2014 Aug 29. PubMed PMID: 25226813.
17: Pennacchietti S, Cazzanti M, Bertotti A, Rideout WM 3rd, Han M, Gyuris J, Perera T, Comoglio PM, Trusolino L, Michieli P. Microenvironment-derived HGF overcomes genetically determined sensitivity to anti-MET drugs. Cancer Res. 2014 Nov 15;74(22):6598-609. doi: 10.1158/0008-5472.CAN-14-0761. Epub 2014 Sep 12. PubMed PMID: 25217525.
18: Ali NA, Wu J, Hochgräfe F, Chan H, Nair R, Ye S, Zhang L, Lyons RJ, Pinese M, Lee HC, Armstrong N, Ormandy CJ, Clark SJ, Swarbrick A, Daly RJ. Profiling the tyrosine phosphoproteome of different mouse mammary tumour models reveals distinct, model-specific signalling networks and conserved oncogenic pathways. Breast Cancer Res. 2014 Sep 9;16(5):437. doi: 10.1186/s13058-014-0437-3. PubMed PMID: 25200860; PubMed Central PMCID: PMC4303118.
19: Tsai PC, Chu CL, Chiu CC, Chang LS, Lin SR. Cardiotoxin III suppresses hepatocyte growth factor-stimulated migration and invasion of MDA-MB-231 cells. Cell Biochem Funct. 2014 Aug;32(6):485-95. doi: 10.1002/cbf.3041. Epub 2014 Jun 26. PubMed PMID: 24964901.
20: Furcht CM, Buonato JM, Skuli N, Mathew LK, Muñoz Rojas AR, Simon MC, Lazzara MJ. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells. J Cell Sci. 2014 Aug 15;127(Pt 16):3555-67. doi: 10.1242/jcs.150862. Epub 2014 Jun 20. PubMed PMID: 24951116; PubMed Central PMCID: PMC4132393.

Explore Compound Types